3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-YL]-1-adamantanecarboxamide
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Overview
Description
3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-YL]-1-adamantanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a benzimidazole moiety, and an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-YL]-1-adamantanecarboxamide involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. The key steps include:
Synthesis of 3-Bromo-1H-1,2,4-triazole: This can be achieved by bromination of 1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Preparation of 1-(2-piperidinoethyl)-1H-1,3-benzimidazole: This involves the reaction of 1H-1,3-benzimidazole with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate.
Formation of the Adamantane Derivative: Adamantanecarboxylic acid is converted to its corresponding acid chloride using thionyl chloride, followed by reaction with the benzimidazole derivative to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-YL]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, thiourea, or alkoxides in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Formation of substituted triazole derivatives.
Oxidation: Formation of oxidized derivatives with modified functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Hydrolysis: Formation of carboxylic acid and amine derivatives.
Scientific Research Applications
3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-YL]-1-adamantanecarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique properties such as high thermal stability and specific electronic characteristics.
Chemical Research: Employed as a ligand in coordination chemistry to form metal complexes with potential catalytic or electronic applications.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-YL]-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and benzimidazole moieties can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity . The adamantane core provides structural rigidity and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: A simpler analog with similar reactivity but lacking the additional functional groups.
1-(2-piperidinoethyl)-1H-1,3-benzimidazole: Shares the benzimidazole and piperidine moieties but lacks the triazole and adamantane components.
Adamantanecarboxamide Derivatives: Compounds with similar adamantane cores but different substituents on the amide group.
Uniqueness
3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-YL]-1-adamantanecarboxamide is unique due to its combination of a triazole ring, benzimidazole moiety, and adamantane core, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C27H34BrN7O |
---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
3-(3-bromo-1,2,4-triazol-1-yl)-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C27H34BrN7O/c28-24-29-18-35(32-24)27-15-19-12-20(16-27)14-26(13-19,17-27)23(36)31-25-30-21-6-2-3-7-22(21)34(25)11-10-33-8-4-1-5-9-33/h2-3,6-7,18-20H,1,4-5,8-17H2,(H,30,31,36) |
InChI Key |
STDAPKGDHURKNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)Br |
Origin of Product |
United States |
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